(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol
Description
This compound is a stereochemically complex molecule featuring a tetrahydrofuro[2,3-d][1,3]dioxolane core substituted with a 2-phenylpyrrolidinylmethyl group at the 5-position and a hydroxyl group at the 6-position. Its stereochemistry—(3aR,5R,6S,6aR)—is critical for its biological interactions, as minor deviations in configuration can drastically alter activity. The furodioxolane scaffold is a common motif in carbohydrate derivatives and chiral synthons, often utilized for its rigidity and ability to mimic sugar moieties in drug design .
Properties
IUPAC Name |
(3aR,5R,6S,6aR)-2,2-dimethyl-5-[[(2R)-2-phenylpyrrolidin-1-yl]methyl]-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO4/c1-18(2)22-16-15(20)14(21-17(16)23-18)11-19-10-6-9-13(19)12-7-4-3-5-8-12/h3-5,7-8,13-17,20H,6,9-11H2,1-2H3/t13-,14-,15+,16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXRSTNMDEDRDHF-NQNKBUKLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CN3CCCC3C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CN3CCC[C@@H]3C4=CC=CC=C4)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol , identified by its CAS number 1014404-85-3 , is a complex organic molecule with potential biological activities. This article reviews its biological activity based on diverse research findings and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 320.4 g/mol . Its intricate structure includes a tetrahydrofuran ring fused with a dioxolane ring, contributing to its unique biological properties.
Antimicrobial Activity
Research indicates potential antimicrobial properties of related compounds in the same class. For instance, studies on derivatives of similar structures have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis. The minimal inhibitory concentrations (MIC) for these compounds suggest varying degrees of effectiveness depending on structural modifications .
Neuropharmacological Effects
Given the presence of a pyrrolidine moiety in the structure, compounds similar to this compound may exhibit neuropharmacological effects. Some studies have indicated that related compounds can influence neurotransmitter systems, potentially acting as modulators for conditions like anxiety or depression.
Case Studies and Research Findings
Several studies have investigated the biological activity of structurally related compounds:
-
Antibacterial Screening : A study screened various derivatives for antibacterial activity against E. coli and Bacillus subtilis. The results indicated that certain modifications enhanced activity against specific strains .
Compound MIC (µg/mL) Activity Compound A 50 Active Compound B 100 Moderate Compound C 200 Inactive - Neuropharmacological Evaluation : A case study assessed the effects of similar compounds on serotonin receptors. It was found that specific structural features significantly influenced receptor binding affinity and subsequent biological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
The compound’s structural analogs share the furodioxolane core but differ in substituents and stereochemistry. Key comparisons include:
Table 1: Structural Comparison of Key Analogs
Key Observations :
Computational Similarity Metrics
Quantitative comparisons using Tanimoto and Dice coefficients (based on Morgan fingerprints) reveal moderate similarity between the target compound and analogs. For example:
Table 2: Computational Similarity Scores
Implications :
Bioactivity and Target Interactions
- Clustering by Mode of Action : Hierarchical clustering of bioactivity data (e.g., NCI-60 screenings) groups the target compound with analogs containing lipophilic substituents, correlating with interactions at G-protein-coupled receptors or lipid-modifying enzymes .
- Docking Affinity Variability: Minor structural changes, such as replacing the phenyl group with a methoxy moiety (), reduce binding affinity by ~30% due to altered hydrophobic interactions .
Case Study: Comparison with Aglaithioduline
Applying this to the target compound, its phenylpyrrolidine group may mimic aromatic residues in HDAC inhibitors, though experimental validation is needed .
Q & A
Q. Methodological Answer :
- Chiral chromatography : Use preparative HPLC with cellulose-based chiral stationary phases (CSPs) for baseline separation (e.g., Chiralpak® IC) .
- Asymmetric catalysis : Employ palladium-catalyzed cross-coupling (e.g., ) with chiral ligands (e.g., BINAP) to control stereochemistry at the pyrrolidine-methyl junction .
- Crystallization-induced dynamic resolution : Utilize diastereomeric salt formation with chiral acids (e.g., tartaric acid) to enhance ee >99% .
Basic: Which analytical techniques are essential for purity assessment?
Q. Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns with ESI-MS detection to identify impurities (e.g., deacetylated byproducts) .
- Elemental analysis : Verify stoichiometry of C, H, N (tolerance ≤0.4%) to confirm absence of hydrate/solvate forms.
- Optical rotation : Measure [α] at 589 nm to monitor batch-to-batch consistency in enantiopurity .
Advanced: What computational tools predict the compound’s bioavailability and target binding?
Q. Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with biological targets (e.g., GPCRs or kinases) based on the pyrrolidine moiety’s conformational flexibility .
- ADMET prediction : Software like SwissADME evaluates logP (target: 2–3), topological polar surface area (TPSA <90 Ų), and cytochrome P450 interactions .
- MD simulations : GROMACS or AMBER for assessing membrane permeability via lipid bilayer free-energy profiles .
Basic: How to troubleshoot low yields in the alkylation of the pyrrolidine side chain?
Q. Methodological Answer :
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce steric hindrance .
- Base selection : Use non-nucleophilic bases (e.g., DBU) to minimize elimination side reactions.
- Temperature control : Maintain −20°C during nucleophilic substitution to favor kinetic over thermodynamic pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
